molecular formula C14H15NO4 B15094793 Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate

Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate

Cat. No.: B15094793
M. Wt: 261.27 g/mol
InChI Key: XPRZFSKXUXKJJG-UHFFFAOYSA-N
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Description

Quinoline derivatives are significant due to their diverse biological activities and their role in medicinal chemistry . This compound, with its specific substitutions, offers unique properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate typically involves the reaction of appropriate substituted anilines with ethyl acetoacetate under acidic conditions, followed by cyclization and esterification . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield various hydrogenated quinoline derivatives .

Scientific Research Applications

Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate stands out due to its specific substitutions, which confer unique chemical and biological properties.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate

InChI

InChI=1S/C14H15NO4/c1-8-11(17-2)6-5-9-12(18-3)7-10(14(16)19-4)15-13(8)9/h5-7H,1-4H3

InChI Key

XPRZFSKXUXKJJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2OC)C(=O)OC)OC

Origin of Product

United States

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